(7-chloro-1H-indol-3-yl)methanamine
Overview
Description
(7-chloro-1H-indol-3-yl)methanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chloro substituent at the 7th position of the indole ring and an amine group attached to the methylene carbon at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-1H-indol-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 7-chloroindole.
Formylation: The indole undergoes formylation to introduce a formyl group at the 3rd position, resulting in 7-chloro-1H-indole-3-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxymethyl group is converted to an amine group through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(7-chloro-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
(7-chloro-1H-indol-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-chloro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Lacks the chloro substituent at the 7th position.
(1-methyl-1H-indol-3-yl)methanamine: Contains a methyl group at the nitrogen atom.
(1H-indol-2-ylmethyl)amine: Has the amine group attached to the 2nd position of the indole ring.
Uniqueness
(7-chloro-1H-indol-3-yl)methanamine is unique due to the presence of the chloro substituent at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
(7-chloro-1H-indol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLNAKXUNSUNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651649 | |
Record name | 1-(7-Chloro-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-96-6 | |
Record name | 1-(7-Chloro-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.